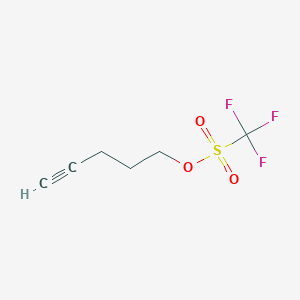

Pent-4-ynyl trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pent-4-ynyl trifluoromethanesulfonate is a chemical compound with the molecular formula C6H7F3O3S and a molecular weight of 216.17 . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-pentyn-1-ol with trifluoromethanesulfonic anhydride in the presence of dry pyridine . The reaction is carried out in dry dichloromethane, and the product is obtained after purification .

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Pent-4-ynyl trifluoromethanesulfonate is a versatile reagent in organic synthesis. It is especially instrumental in reactions involving the formation of complex organic structures. For example, it participates in the dealkylative cyclisation of pent-4-enoates to form highly selective ?-lactones, leveraging the catalytic prowess of trifluoromethanesulfonic acid (Muñoz & Lloyd‐Jones, 2009). Its role in the Ruthenium-catalyzed intramolecular homo-Diels-Alder reaction of alkyne-tethered norbornadienes, leading to the creation of fused angular triquinanes, also highlights its importance in synthesizing complex cyclic structures (Tenaglia & Gaillard, 2007).

Proton Transport and Fuel Cell Technology

Trifluoromethanesulfonate derivatives, closely related to this compound, have been studied for their potential in proton transport mechanisms. This research is crucial in the context of hydrogen fuel cells, where proton dissociation and transport are key processes. Studies involving triflic acid pentahydrate provide insights into protonic defects and their behavior in the water network, which is valuable for understanding the mechanisms in perfluorosulfonic acid membranes used in fuel cells (Hayes, Paddison, & Tuckerman, 2011).

Ionic Liquids and Physical Properties

The creation and study of ionic liquids with anions based on fluorosulfonyl derivatives, including trifluoromethanesulfonate, are of significant interest. These studies aim to understand the physical properties like volumetric mass density and dynamic viscosity of these ionic liquids, which have implications in various industrial and research applications. The comprehensive analysis and comparison of these anions, combined with different cations, expand our understanding of their behavior and potential uses (Gouveia et al., 2017).

Catalysis in Chemical Synthesis

The application of trifluoromethanesulfonic acid, a close derivative of this compound, as a catalyst in various chemical synthesis processes cannot be overstated. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating numerous chemical transformations. This catalytic ability is crucial in reactions involving electrophilic aromatic substitution, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).

Mécanisme D'action

Target of Action

Pent-4-ynyl trifluoromethanesulfonate is a synthetic analog of S-Adenosyl-L-Methionine (SAM), and it primarily targets methyltransferases (MTases) . MTases play a crucial role in the functioning of living systems, catalyzing the methylation reactions of DNA, RNA, proteins, and small molecules .

Mode of Action

The compound interacts with its targets by acting as a methyl group donor, similar to SAM . For instance, the Pent-2-en-4-ynyl radical from the SAM analog can be transferred to histone H3 in the presence of histone H3 Dim-5 lysine methyltransferase .

Biochemical Pathways

The compound affects the methylation pathways in the cell. Methylation is involved in a large number of intracellular processes, such as gene expression regulation and protein synthesis . Disruption of MTases changes the nature of intracellular methylation processes, often leading to various diseases .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in methylation patterns. For example, the transfer of the Pent-2-en-4-ynyl radical to histone H3 can lead to changes in histone methylation, which can affect gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect its interaction with MTases . .

Propriétés

IUPAC Name |

pent-4-ynyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3S/c1-2-3-4-5-12-13(10,11)6(7,8)9/h1H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPCDHUKIXZLPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2993315.png)

![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993322.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)

![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)

![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)

![2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2993333.png)